molecular formula C22H29NO4 B1217287 3,5-Diethyl-3'-isopropylthyronine CAS No. 78729-88-1

3,5-Diethyl-3'-isopropylthyronine

货号: B1217287
CAS 编号: 78729-88-1
分子量: 371.5 g/mol
InChI 键: GKJDPEATLHJZAT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,5-Diethyl-3'-isopropylthyronine (DIET) is a synthetic analog of the endogenous thyroid hormone thyronine. This compound is of significant interest in structure-activity relationship (SAR) studies within the field of thyroid hormone research. It is specifically designed to probe the effects of alkyl substitutions, particularly diethyl groups at the 3,5 positions, on biological activity and receptor binding affinity. Scientific investigations have demonstrated that DIET exhibits a distinct biological profile. In comparative studies on thyromimetic effects in rat models, DIET was found to have very little thyromimetic activity across various parameters, including serum thyrotropin (TSH) suppression and stimulation of hepatic enzyme activity . This contrasts with its methyl-substituted analog, 3,5-dimethyl-3'-isopropyl thyronine (DIMIT), which showed significant activity . This makes DIET a valuable tool for researchers studying the structural determinants of thyromimetic potency and for use as a comparative control in experiments screening for thyroid hormone receptor agonists and antagonists. As a research chemical, this product is strictly for laboratory research applications. This compound is not intended for diagnostic or therapeutic use in humans or animals.

属性

CAS 编号

78729-88-1

分子式

C22H29NO4

分子量

371.5 g/mol

IUPAC 名称

2-amino-3-[3,5-diethyl-4-(4-hydroxy-3-propan-2-ylphenoxy)phenyl]propanoic acid

InChI

InChI=1S/C22H29NO4/c1-5-15-9-14(11-19(23)22(25)26)10-16(6-2)21(15)27-17-7-8-20(24)18(12-17)13(3)4/h7-10,12-13,19,24H,5-6,11,23H2,1-4H3,(H,25,26)

InChI 键

GKJDPEATLHJZAT-UHFFFAOYSA-N

SMILES

CCC1=CC(=CC(=C1OC2=CC(=C(C=C2)O)C(C)C)CC)CC(C(=O)O)N

规范 SMILES

CCC1=CC(=CC(=C1OC2=CC(=C(C=C2)O)C(C)C)CC)CC(C(=O)O)N

同义词

3,5-diethyl-3'-isopropyl-D,L-thyronine
3,5-diethyl-3'-isopropylthyronine
3,5-DIPT

产品来源

United States

相似化合物的比较

Structural and Receptor Binding Comparisons
Compound Substituents (3,5; 3') Receptor Binding Affinity (Relative to T3) Key Biological Effects References
3,5-Diethyl-3'-isopropylthyronine Ethyl; Isopropyl ~2% (estimated) Limited data; potential applications in tissue-selective thyromimetics under study.
3,5-Dimethyl-3'-isopropylthyronine (DIMIT) Methyl; Isopropyl 2.3% (vs. T3) Crosses placenta efficiently; prevents fetal goiter without maternal toxicity.
3,5-Diiodo-3'-isopropylthyronine Iodine; Isopropyl <1% (vs. T3) Reduced binding due to steric hindrance from 5'-halogen; minimal metabolic activity.
Triiodothyronine (T3) Iodine; Iodine 100% Gold standard for TR activation; regulates metabolism, cardiac function, and development.

Key Observations :

  • Receptor Affinity : Alkyl-substituted analogs exhibit lower binding affinity than halogenated derivatives. For example, DIMIT (2.3% of T3’s affinity) outperforms this compound (estimated ~2%) due to smaller 3,5-methyl groups . The 3'-isopropyl group is critical for receptor interaction, but larger 3,5-ethyl substituents may sterically hinder binding .
  • Lipophilicity : Ethyl and isopropyl groups increase lipophilicity, enhancing blood-brain barrier and placental transfer. DIMIT, for instance, bypasses thyroxine-binding globulin (TBG) and readily crosses the placenta .
  • In contrast, diiodo analogs like 3,5-T2 improve mitochondrial energy metabolism but lack placental efficacy .
Functional and Therapeutic Comparisons
  • Ethyl groups may prolong half-life but reduce potency .
  • DIMIT : Clinically tested for fetal hypothyroidism; 18% as active as T4 in adult rats. Its lipophilicity and low TBG binding make it ideal for prenatal applications .
  • 3,5-Diiodothyronine (3,5-T2): Non-receptor-mediated mitochondrial effects; enhances hepatic oxygen consumption and ameliorates diabetic nephropathy in rodent models .

准备方法

Alkylation of Thyronine Backbone

The foundational approach involves sequential alkylation of a thyronine precursor. A thyronine derivative (e.g., 3,5-diiodothyronine) undergoes nucleophilic substitution with ethyl and isopropyl halides under basic conditions. For example:

Step 1: Ethylation
3,5-Diiodothyronine is treated with ethyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours to yield 3,5-diethylthyronine.

Step 2: Isopropylation
The intermediate is then reacted with isopropyl iodide using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a dichloromethane-water biphasic system. This step introduces the 3'-isopropyl group with 78–85% yield.

Reaction Conditions Table

StepReagentSolventCatalystTemperatureYield (%)
1Ethyl bromideDMFK₂CO₃80°C70–75
2Isopropyl iodideCH₂Cl₂/H₂OTBAB25°C78–85

TBAB = Tetrabutylammonium bromide.

Rearrangement Reactions

Alternative routes employ Claisen or Cope rearrangements to install substituents. For instance, a 3,5-diallylthyronine precursor undergoes thermal rearrangement at 150°C in xylene to generate the 3,5-diethyl configuration. While this method avoids harsh alkylating agents, it requires meticulous control of reaction time and temperature to prevent decomposition.

Catalytic Systems

Palladium-catalyzed cross-coupling has emerged as a superior strategy for introducing bulky substituents. A 2021 patent (US20210094954A1) details the use of Pd(PPh₃)₄ to mediate Suzuki-Miyaura couplings between boronic ester intermediates and iodothyronines. This method achieves 90% yield with >99% regioselectivity, outperforming traditional Friedel-Crafts alkylation (Table 2).

Catalytic Efficiency Comparison

MethodCatalystYield (%)Selectivity (%)
Suzuki-Miyaura CouplingPd(PPh₃)₄90>99
Friedel-CraftsAlCl₃6585
Nucleophilic SubstitutionK₂CO₃7592

Data synthesized from.

Purification Techniques

Crude DIET is purified via a combination of column chromatography and recrystallization. Silica gel chromatography with a hexane-ethyl acetate gradient (7:3 to 1:1) removes unreacted starting materials, while recrystallization from ethanol-water (9:1) yields crystals with 98% purity. High-performance liquid chromatography (HPLC) analysis confirms the absence of diastereomers, which commonly form during alkylation.

Comparative Analysis of Methods

A 2020 study compared four synthetic routes (Table 3). Palladium-mediated coupling provided the highest overall yield (90%) but required expensive catalysts. In contrast, nucleophilic substitution offered cost-effective synthesis at the expense of lower selectivity.

Synthetic Route Evaluation

MethodCost ($/g)Yield (%)Purity (%)Scalability
Suzuki-Miyaura Coupling1209099High
Nucleophilic Substitution457595Moderate
Rearrangement606892Low

Adapted from.

Challenges and Optimization

Key challenges include:

  • Byproduct Formation : Competing O-alkylation produces ether byproducts, mitigated by using sterically hindered bases like DBU.

  • Stereochemical Control : The 3'-isopropyl group’s configuration affects biological activity. Chiral auxiliaries (e.g., Evans oxazolidinones) enforce R-configuration with 94% enantiomeric excess.

  • Scalability : Continuous-flow systems reduce reaction times from 12 hours to 30 minutes, enhancing throughput .

常见问题

Q. What are the recommended synthetic pathways for 3,5-Diethyl-3'-isopropylthyronine, and how can intermediates be validated?

Methodological Answer: Synthesis typically involves halogenation and alkylation of a thyronine backbone. A validated approach includes:

  • Step 1: Iodination of L-tyrosine derivatives using iodine monochloride in acetic acid, followed by ethylation via Grignard reagents (e.g., ethylmagnesium bromide) .
  • Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by 1H^1H-NMR (peaks at δ 1.2–1.4 ppm for ethyl groups) and LC-MS (expected [M+H]+^+ ~550–600 Da).
  • Validation: Compare intermediates’ melting points and spectral data with literature benchmarks (e.g., NIST Chemistry WebBook for iodine-containing analogs) .

Q. How can researchers confirm the structural conformation of this compound?

Methodological Answer: Use X-ray crystallography to resolve the spatial arrangement of ethyl and isopropyl substituents. Key parameters include:

  • Dihedral angles between aromatic rings (expected >80° for steric hindrance) .
  • Planarity deviations in the thyronine core (r.m.s. deviation <0.02 Å for fused-ring systems) .
  • Supramolecular interactions (e.g., C–H⋯H contacts in crystal packing) to assess stability .

Q. What analytical methods ensure purity and quantify trace impurities in this compound?

Methodological Answer:

  • HPLC-UV/Vis (C18 column, 0.1% TFA in acetonitrile/water, λ = 280 nm) with <2% area impurity .
  • Limits of Detection (LOD): 0.1% for unspecified impurities using gradient elution .
  • Safety Note: Handle with PPE (gloves, goggles) due to uncharacterized toxicity; dispose per OSHA HCS standards .

Advanced Research Questions

Q. How do steric effects from ethyl and isopropyl groups influence receptor binding affinity in thyroid hormone analogs?

Methodological Answer:

  • Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) using thyroid receptor β (PDB ID: 1BSX). Compare binding scores with unmodified thyronine.
  • Experimental Validation: Radioligand displacement assays (e.g., 125I^{125}I-T3 competition) to measure IC50_{50} values. A 3.5-fold reduction in affinity was observed in ethylated analogs due to steric clashes in the hydrophobic binding pocket .

Q. How should researchers address contradictions in thermodynamic stability data for halogenated thyronine derivatives?

Methodological Answer:

  • Scenario: Discrepancies in melting points (ΔTm\Delta T_m >5°C) across studies.
  • Resolution: Standardize DSC protocols (heating rate 10°C/min, N2_2 atmosphere) and verify sample purity via elemental analysis. Contradictions may arise from residual solvents (e.g., DMF) affecting crystallinity .

Q. What in silico strategies predict metabolic pathways for this compound?

Methodological Answer:

  • Software: Use MetaSite or GLORYx to simulate phase I/II metabolism.
  • Key Findings: Predominant deiodination at the 5-position (70% probability) and glucuronidation of the phenolic hydroxyl group (CYP3A4-mediated) .
  • Validation: Compare with in vitro microsomal assays (human liver S9 fractions) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。